molecular formula C12H13ClN2O B13696335 5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine

5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine

Cat. No.: B13696335
M. Wt: 236.70 g/mol
InChI Key: AJQTYEJVSLBQNL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a cyclopropyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with cyclopropylamine in the presence of a base, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine is unique due to its specific structural features, such as the cyclopropyl group and the isoxazole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-(4-chlorophenyl)-5-cyclopropyl-4H-1,2-oxazol-3-amine

InChI

InChI=1S/C12H13ClN2O/c13-10-5-3-9(4-6-10)12(8-1-2-8)7-11(14)15-16-12/h3-6,8H,1-2,7H2,(H2,14,15)

InChI Key

AJQTYEJVSLBQNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC(=NO2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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